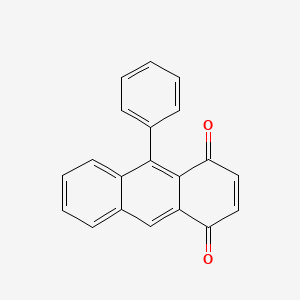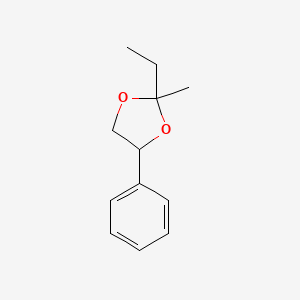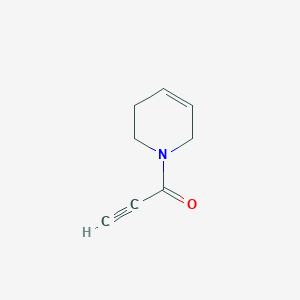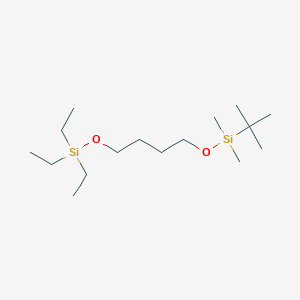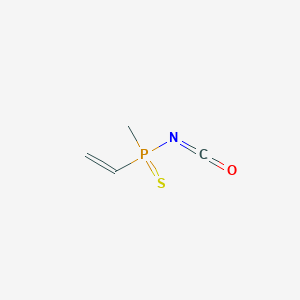![molecular formula C10H16S2 B14309335 1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane CAS No. 113447-61-3](/img/structure/B14309335.png)
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane is an organic compound with a unique bicyclic structure. It features a thiirane ring fused to a bicycloheptane framework, making it an interesting subject for chemical research due to its potential reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane typically involves the following steps:
Formation of the Thiirane Ring: The thiirane ring can be synthesized through the reaction of an epoxide with a sulfur source, such as thiourea or sodium sulfide, under basic conditions.
Cyclization: The thiirane intermediate is then subjected to cyclization reactions to form the bicycloheptane structure. This can be achieved through intramolecular nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the bicyclic compound using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and methylation processes, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiirane ring to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, under basic or acidic conditions depending on the desired product.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane: Similar bicyclic structure but with an oxirane ring instead of a thiirane ring.
1-Methyl-4-(2-methylaziridin-2-yl)-7-azabicyclo[4.1.0]heptane: Contains an aziridine ring, offering different reactivity and applications.
Uniqueness
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane is unique due to the presence of the thiirane ring, which imparts distinct chemical reactivity compared to oxirane or aziridine analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Eigenschaften
| 113447-61-3 | |
Molekularformel |
C10H16S2 |
Molekulargewicht |
200.4 g/mol |
IUPAC-Name |
1-methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16S2/c1-9-4-3-7(5-8(9)12-9)10(2)6-11-10/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
XSHBGGWYWNEXOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1S2)C3(CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
